molecular formula C10H16O2 B8497481 2-Pent-2-ynyloxy-tetrahydro-pyran

2-Pent-2-ynyloxy-tetrahydro-pyran

Cat. No. B8497481
M. Wt: 168.23 g/mol
InChI Key: PEJFEAAIUGQLBG-UHFFFAOYSA-N
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Patent
US04186141

Procedure details

THF (2 ml) is added to 68 mg of sodium hydride (content: 47%), and 293 mg of ethyl iodide and 100 mg of the propargyl tetrahydropyranyl ether obtained as above is added to the mixture. The resulting mixture is refluxed for 12 hours and then cooled to room temperature. Several droplets of water are added to the mixture. After the evolution of hydrogen gas has ceased, one ml of 10% aqueous solution of ammonium chloride is added to the reaction mixture, and the mixture is then extracted with ether. The solvent is distilled off, and the residue is further distilled in a vacuum, giving 2-pentynyl tetrahydropyranyl ether, the desired product. The yield resulting from purification by column chromatography (SiO2) is 94%, b.p. 110°-113° C./17 mm Hg. (In the following examples, the product will be purified similarly.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
68 mg
Type
reactant
Reaction Step Four
Quantity
293 mg
Type
reactant
Reaction Step Four
Quantity
100 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3](I)[CH3:4].[O:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[O:12][CH2:13][C:14]#[CH:15].[H][H].[Cl-].[NH4+]>O.C1COCC1>[O:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[O:12][CH2:13][C:14]#[C:15][CH2:3][CH3:4] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
68 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
293 mg
Type
reactant
Smiles
C(C)I
Name
Quantity
100 mg
Type
reactant
Smiles
O1C(CCCC1)OCC#C
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
ADDITION
Type
ADDITION
Details
as above is added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is refluxed for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is then extracted with ether
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue is further distilled in a vacuum

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)OCC#CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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